1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea
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Description
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is a useful research compound. Its molecular formula is C14H19N5O2S and its molecular weight is 321.4. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis
- The crystal structure of azimsulfuron, a related sulfonylurea herbicide, demonstrates the importance of understanding the spatial arrangement of similar compounds for their effectiveness. The study highlights the interactions within the crystal structure, such as hydrogen bonds and weak π–π interactions, contributing to the compound's stability and reactivity (Youngeun Jeon et al., 2015).
- Another study focuses on the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, emphasizing the utility of pyrimidine derivatives in forming stable dimers in solid state and solution, which can be a critical feature in developing new compounds with enhanced properties (F. H. Beijer et al., 1998).
Herbicidal Applications
- Research into the synthesis and herbicidal activities of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea reveals the potential agricultural applications of such compounds. The study describes the process of synthesis and the promising inhibitory activity against certain types of grass and broadleaf weeds (Liang Fu-b, 2014).
- Another relevant study reports on the synthesis and herbicidal activities of urea compounds containing pyrimidine and 1,3,4-thiadiazole rings, underlining the versatility of pyrimidine derivatives in creating effective herbicides. The research demonstrates moderate inhibitory activities against specific crops at certain concentrations (Sheng Zilian, 2014).
Properties
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-9-7-10(2)17-14(16-9)22-6-4-5-15-13(20)18-12-8-11(3)21-19-12/h7-8H,4-6H2,1-3H3,(H2,15,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVFXHQFBOQXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCNC(=O)NC2=NOC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.